Dimethyl allylphosphonate
Overview
Description
Dimethyl allylphosphonate (DMAP) is a chemical compound with the molecular formula C5H11O3P . It has a molecular weight of 150.113 Da . The IUPAC name for this compound is dimethyl (prop-2-en-1-yl)phosphonate .
Molecular Structure Analysis
The molecular structure of DMAP can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChIKey for DMAP is ZOSQAGGCVFVCNO-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
DMAP has a density of 1.0±0.1 g/cm3 . Its boiling point is 181.3±19.0 °C at 760 mmHg . The vapour pressure of DMAP is 1.2±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.0±3.0 kJ/mol . The flash point of DMAP is 77.8±41.8 °C . The index of refraction is 1.408 . The molar refractivity is 35.3±0.3 cm3 .
Scientific Research Applications
1. Polymer Science
Dimethyl allylphosphonate is utilized in the field of polymer science. Negrell-Guirao et al. (2011) explored the synthesis of novel copolymers obtained from the radical copolymerization of phosphonated allyl monomers and maleic anhydride. This research showed that monomer conversion and the rate of reaction varied depending on the phosphonate moieties carried by the allyl monomer, demonstrating the relevance of dimethyl allylphosphonate in creating specific polymer structures (Negrell-Guirao, David, Boutevin, & Chougrani, 2011).
2. Flame Retardancy
The application of dimethyl allylphosphonate extends to enhancing flame retardancy. Xiang et al. (2007) discovered that dimethyl methylphosphonate, a derivative, significantly suppresses the flammability of electrolytes in lithium-ion batteries, suggesting its potential in improving battery safety (Xiang, Xu, Wang, & Chen, 2007).
3. Proton Exchange Membrane Fuel Cells
Bassil et al. (2014) demonstrated the use of dimethyl allylphosphonate in the development of phosphonic acid-based membranes for fuel cells. Their work indicated that plasma polymers containing phosphonic acid groups, prepared using dimethyl allylphosphonate, exhibited high thermal stability and proton conductivity, making them suitable for fuel cell applications (Bassil, Roualdès, Flaud, & Durand, 2014).
4. Medical Drug Development
In the pharmaceutical sector, Arbuzov et al. (1990) explored the chemical and biological properties of dimethyl 1,l-dimethyl-3-oxobutnylphosphonate, also known as Dimephosphon, a drug derived from similar phosphonate compounds. This drug was highlighted for its potential in treating acidosis (Arbuzov, Muslinkin, Vizel’, Studentsova, & Arbusov, 1990).
Safety And Hazards
In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing . If DMAP comes in contact with skin, it should be washed off with soap and plenty of water . If it comes in contact with eyes, they should be flushed with water as a precaution . If swallowed, the mouth should be rinsed with water . It’s important to note that nothing should be given by mouth to an unconscious person .
Relevant Papers
A paper titled “Preparation of reactive flame retardant dimethly allylphosphonate and its grafting onto cotton fabric via ultraviolet light irradiation” discusses the preparation of a reactive flame-retardant dimethly allylphosphonate (DA) using dimethyl phosphite and 3-bromopropy . The DA was grafted onto cotton fabric via ultraviolet (UV) irradiation .
properties
IUPAC Name |
3-dimethoxyphosphorylprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O3P/c1-4-5-9(6,7-2)8-3/h4H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSQAGGCVFVCNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226610 | |
Record name | Dimethyl allylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl allylphosphonate | |
CAS RN |
757-54-0 | |
Record name | Dimethyl allylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000757540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl allylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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